2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
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Overview
Description
2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluoropyrimidine moiety, and an ethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylbenzenesulfonyl Group: The ethylbenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as ethylbenzenesulfonyl chloride.
Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine moiety is attached through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring.
Scientific Research Applications
2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
- 2-{[1-(4-Chlorobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
- 2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine
Uniqueness
2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to the presence of the ethylbenzenesulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-2-13-3-5-16(6-4-13)25(22,23)21-9-7-15(8-10-21)24-17-19-11-14(18)12-20-17/h3-6,11-12,15H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYAIZMFZTFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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